![molecular formula C5H12ClNO2S B2406096 (2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2043769-71-5](/img/structure/B2406096.png)
(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Description
(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a thiomorpholine derivative that has been synthesized through different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Antagonist and Agonist Activities in Fungicides : Vinclozolin, a dicarboximide fungicide, investigated for potential adverse effects on human male reproduction, uses metabolites that target the androgen receptor (AR). These metabolites, including M1 and M2, inhibit androgen-induced transactivation mediated by the mouse mammary tumor virus promoter. M2, in particular, demonstrates significant potency in this regard (Wong, Kelce, Sar, & Wilson, 1995).
Antimicrobial Activity of Derivatives : Thiomorpholine derivatives, synthesized through nucleophilic substitution reactions, have been studied for their antimicrobial activity. These derivatives aim to increase microbial intracellular concentration and decrease microbial resistance (Kardile & Kalyane, 2010).
Inhibitors of HIV-1 Integrase and Reverse Transcriptase : Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones, including the magnesium complex of these diones, have been tested as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H. They exhibit antiviral activities, particularly against HIV-1 in MT-4 cells (Billamboz et al., 2011).
Oxidation and Reaction Studies : The oxidation of 2-methyl-3-ethyl-thiomorpholine and the corresponding hydrochloride with H2O2 has been studied. This leads to the formation of various products including 2-methyl-3-ethyl-thiomorpholine-1-oxide and 2-methyl-3-ethyl-thiomorpholine-1,1-dioxide. These findings are important for understanding the reactivity of alkyl-substituted thiomorpholines (Asinger, Neuray, Wilms, & Saus, 1973).
Synthesis of N-Aryl-Substituted Thiomorpholine-3,5-Diones : A series of N-aryl-substituted thiomorpholine-3,5-diones have been synthesized, with their crystal structures established using X-ray crystallography. The dynamic stereochemistry of these compounds has been studied, contributing valuable information to the field of molecular structure and reactivity (Szawkało, Maurin, Pluciński, & Czarnocki, 2015).
properties
IUPAC Name |
(2R)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLYHDANQJFBK-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS1(=O)=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCS1(=O)=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride |
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